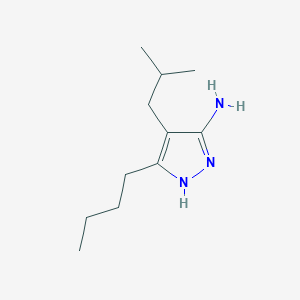

3-Butyl-4-isobutyl-1h-pyrazol-5-amine

Description

Overview of Pyrazole (B372694) Core Structures in Advanced Chemical Research

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules. nih.govmdpi.com This structural motif is found in a number of approved drugs, highlighting its versatility and acceptance in biological systems. nih.gov Pyrazole-containing compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. mdpi.comnih.gov The aromatic nature of the pyrazole ring, combined with its ability to participate in hydrogen bonding through its nitrogen atoms, allows for effective interaction with various biological targets. nih.gov The metabolic stability of the pyrazole nucleus is another key factor that makes it an attractive scaffold in drug discovery. nih.gov

Strategic Importance of Amine Functionality in Pyrazole Derivatives for Research Applications

The introduction of an amine group onto the pyrazole core, creating aminopyrazoles, significantly enhances the molecule's utility in chemical research. nih.govresearchgate.net The amino group is a versatile functional handle that can be readily modified, allowing for the synthesis of a diverse library of derivatives. nih.gov This is particularly important in structure-activity relationship (SAR) studies, where systematic modification of a lead compound is necessary to optimize its biological activity. 5-aminopyrazoles, such as the subject of this article, are especially valuable as they serve as key precursors for the synthesis of fused heterocyclic systems like pyrazolopyrimidines and pyrazolopyridines, which are themselves important pharmacophores. nih.govbeilstein-journals.org

Research Rationale for Investigating 3-Butyl-4-isobutyl-1h-pyrazol-5-amine

While specific research on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the study of analogous compounds. The design of this molecule likely stems from a systematic exploration of how alkyl substituents at the 3 and 4 positions of the pyrazole ring influence its physicochemical and biological properties.

The primary amine at the 5-position is a critical feature, providing a site for further chemical elaboration. Researchers would likely use this compound as an intermediate to build more complex molecules, exploring how different modifications at the amine affect biological activity. Therefore, the investigation of this compound is a logical step in the broader effort to expand the chemical space of potential drug candidates based on the privileged aminopyrazole scaffold.

Structure

3D Structure

Properties

Molecular Formula |

C11H21N3 |

|---|---|

Molecular Weight |

195.30 g/mol |

IUPAC Name |

5-butyl-4-(2-methylpropyl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C11H21N3/c1-4-5-6-10-9(7-8(2)3)11(12)14-13-10/h8H,4-7H2,1-3H3,(H3,12,13,14) |

InChI Key |

FAXMBPDUHRRZIX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C(=NN1)N)CC(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Butyl 4 Isobutyl 1h Pyrazol 5 Amine

Historical Context of Pyrazole-Amine Synthesis Approaches

The synthesis of the pyrazole (B372694) ring is a classic transformation in heterocyclic chemistry, with the most fundamental and enduring method being the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883. jk-sci.com This reaction typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). jk-sci.comwikipedia.org Over the decades, this method has been expanded to include a wide variety of dicarbonyl equivalents and substituted hydrazines, laying the groundwork for the synthesis of a vast array of pyrazole derivatives.

The preparation of 5-aminopyrazoles, a key structural motif in many biologically active compounds, has historically relied on the reaction of β-ketonitriles with hydrazines. beilstein-journals.orgnih.gov This approach is highly versatile and remains one of the most common methods for accessing this class of compounds. beilstein-journals.org The reaction proceeds through the initial formation of a hydrazone at the keto group, followed by an intramolecular cyclization involving the nitrile group, leading to the formation of the 5-aminopyrazole ring. nih.gov The regiochemical outcome of the reaction, which is crucial for the synthesis of asymmetrically substituted pyrazoles like 3-Butyl-4-isobutyl-1H-pyrazol-5-amine, is influenced by the nature of the substituents on the β-ketonitrile and the reaction conditions.

Advanced Synthetic Routes to the 1H-Pyrazol-5-amine Scaffold

Modern synthetic chemistry has introduced more sophisticated and controlled methods for the construction of the 1H-pyrazol-5-amine scaffold, with a strong emphasis on regioselectivity and efficiency.

The regioselective synthesis of 3,4-disubstituted-1H-pyrazol-5-amines, such as the target compound, is a significant challenge. The reaction of an unsymmetrical β-ketonitrile with hydrazine can potentially lead to the formation of two regioisomers. The key to a successful synthesis of this compound lies in the regioselective cyclization of the appropriate β-ketonitrile precursor, which in this case would be 2-isobutyl-3-oxoheptanenitrile.

Several strategies have been developed to control the regioselectivity of pyrazole formation. The choice of solvent can have a dramatic impact on the regiochemical outcome. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to significantly improve the regioselectivity in the formation of certain pyrazoles compared to traditional solvents like ethanol (B145695). acs.orgnih.govresearchgate.net In some cases, protic solvents favor the formation of one regioisomer, while aprotic solvents favor the other. researchgate.net

Furthermore, the structure of the β-enamino diketone, a related precursor, can also influence the regiochemistry through steric effects. researchgate.net Acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with arylhydrazines followed by base-catalyzed cyclization is another regioselective method for preparing 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates, which can be further functionalized. mdpi.com

For the synthesis of the target compound, a plausible regioselective route would involve the condensation of 2-isobutyl-3-oxoheptanenitrile with hydrazine. The regioselectivity of this cyclization would be a critical step to control, likely through careful selection of solvent and temperature.

While the target molecule, this compound, does not possess a chiral center in its core pyrazole structure, stereoselective synthesis becomes a consideration when chiral substituents are present or when the pyrazole ring is part of a larger chiral molecule. For pyrazole derivatives in general, stereoselective synthesis has been achieved using chiral auxiliaries. For instance, tert-butanesulfinamide has been employed as a chiral auxiliary to achieve the asymmetric synthesis of novel pyrazole derivatives. acs.org Although not directly applicable to the synthesis of the achiral target compound, these methodologies are important in the broader context of pyrazole synthesis.

Optimization of Synthetic Conditions for this compound

The optimization of synthetic conditions is paramount for achieving high yields and purity of the target compound. This involves a careful study of catalyst systems, reaction kinetics, solvent effects, and thermodynamics.

The condensation of hydrazines with β-dicarbonyl compounds or their equivalents is often catalyzed by acids. jk-sci.com The reaction kinetics of hydrazone formation from carbonyl compounds and hydrazines have been studied, revealing that the rate is influenced by pH and the electronic and steric properties of the reactants. nih.govnih.gov Kinetic studies on the formation of the pyrazole ring from ethoxymethylenemalononitrile (B14416) and hydrazine hydrate (B1144303) have also been theoretically investigated. researchgate.net

For the synthesis of this compound from 2-isobutyl-3-oxoheptanenitrile and hydrazine, the reaction rate will be dependent on the concentration of the reactants and the catalyst, as well as the temperature. The initial step of hydrazone formation is typically fast, while the subsequent cyclization to the pyrazole can be the rate-determining step. cdnsciencepub.comresearchgate.net The use of microwave irradiation has been shown to significantly accelerate pyrazole synthesis, often leading to shorter reaction times and higher yields. nih.gov

Table 1: Comparison of Catalytic Systems for Pyrazole Synthesis

| Catalyst | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Catalytic Acid | Hydrazine, 1,3-Dicarbonyl | Ethanol | Reflux | Variable | jk-sci.com |

| Iodine | 1,3-Dicarbonyl, Thiohydrazide | Dioxane | 100 | Good | rsc.org |

| Nano-Organocatalyst | Hydrazine, β-Ketoester | Microwave | 120 | High | jk-sci.com |

| Sc(OTf)₃ | Epoxides, Hydrazine | Dichloroethane | 80 | Good | N/A |

| Titanium Imido Complex | Alkynes, Nitriles | Bromobenzene | 145 | Good | nih.gov |

This table presents a selection of catalytic systems used for pyrazole synthesis and is intended to be illustrative. The specific conditions and yields will vary depending on the exact substrates used.

In the synthesis of this compound, a systematic screening of solvents would be necessary to optimize both the yield and the regioselectivity. The thermodynamics of the pyrazole ring formation are generally favorable due to the formation of a stable aromatic system. Theoretical studies have been conducted to understand the thermodynamics of pyrazole ring formation, providing insights into the stability of intermediates and transition states. researchgate.net

Table 2: Influence of Solvent on Pyrazole Synthesis Regioselectivity

| Reactants | Solvent | Regioisomeric Ratio | Reference |

|---|---|---|---|

| 1,3-Diketone, Methylhydrazine | Ethanol | Mixture of regioisomers | acs.org |

| 1,3-Diketone, Methylhydrazine | 2,2,2-Trifluoroethanol (TFE) | Increased selectivity for one regioisomer | acs.org |

| 1,3-Diketone, Methylhydrazine | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | High selectivity for one regioisomer | acs.orgnih.gov |

| β-Enamino Diketone, Phenylhydrazine | Protic Solvent (e.g., Ethanol) | Favors one regioisomer | researchgate.net |

| β-Enamino Diketone, Phenylhydrazine | Aprotic Solvent (e.g., Toluene) | Favors the other regioisomer | researchgate.net |

This table illustrates the general effect of solvents on the regioselectivity of pyrazole synthesis based on literature examples.

Green Chemistry Principles in the Synthesis of this compound

The growing emphasis on sustainable chemical manufacturing has led to the application of green chemistry principles in the synthesis of heterocyclic compounds, including pyrazole derivatives. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous chemicals, and improving energy efficiency. The proposed synthesis of this compound can be adapted to incorporate several green chemistry strategies, moving away from traditional methods that often rely on harsh conditions and volatile organic solvents.

A hypothetical green synthetic approach to this compound would focus on the key reaction: the cyclocondensation of a suitable β-ketonitrile with hydrazine hydrate. The principles of green chemistry can be applied to both the synthesis of the β-ketonitrile precursor and the final cyclization step.

Key Green Chemistry Considerations:

Atom Economy: The condensation reaction to form the pyrazole ring is inherently atom-economical, as the major byproduct is a single molecule of water.

Use of Safer Solvents: Traditional syntheses often employ solvents like benzene (B151609) or toluene. A greener approach would utilize safer and more environmentally benign solvents such as ethanol, water, or even solvent-free conditions. mdpi.com Ethanol is a renewable resource and is readily biodegradable. Solvent-free reactions, where the reactants are heated together without a solvent, represent an ideal scenario in green chemistry, as they eliminate solvent waste entirely.

Catalysis: The use of catalysts can significantly enhance the efficiency of the synthesis. For the formation of the pyrazole ring, an acid or base catalyst is typically used. Green chemistry encourages the use of reusable solid acid or base catalysts, which can be easily separated from the reaction mixture and reused, minimizing waste.

Energy Efficiency: Conventional heating methods often require long reaction times and significant energy input. Alternative energy sources, such as microwave irradiation, have been shown to dramatically reduce reaction times and improve yields in the synthesis of pyrazole derivatives. beilstein-journals.org Microwave-assisted synthesis is a key technology in green chemistry due to its efficiency in heating the reaction mixture directly and uniformly.

One-Pot Synthesis: To streamline the process and reduce waste from intermediate purification steps, a one-pot synthesis could be developed. This would involve the synthesis of the β-ketonitrile precursor and its subsequent reaction with hydrazine in the same reaction vessel without isolation of the intermediate.

Proposed Green Synthetic Pathway:

A plausible green synthetic route to this compound could involve the following steps:

Synthesis of the β-Ketonitrile Precursor: The required precursor, 2-isobutyl-3-oxoheptanenitrile, could be synthesized via a Claisen-type condensation. To align with green principles, this reaction could be performed using a solid base catalyst in a solvent-free system or in a green solvent like ethanol.

Cyclocondensation Reaction: The synthesized β-ketonitrile would then be reacted with hydrazine hydrate. This key step could be optimized using the following green conditions:

Solvent: A mixture of ethanol and water, or a completely solvent-free reaction.

Catalyst: A reusable solid acid catalyst to facilitate the reaction.

Energy Source: Microwave irradiation to accelerate the reaction and reduce energy consumption.

The table below outlines a comparison between a traditional and a proposed green synthetic methodology for the cyclocondensation step.

| Parameter | Traditional Method | Proposed Green Method |

|---|---|---|

| Solvent | Benzene or Toluene | Ethanol/Water or Solvent-free |

| Catalyst | Homogeneous acid or base | Reusable solid acid catalyst |

| Energy Source | Conventional heating (reflux) | Microwave irradiation |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Waste Generation | Significant solvent and catalyst waste | Minimized waste, recyclable catalyst |

By implementing these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly. Further research would be needed to optimize the specific reaction conditions and quantify the improvements in yield and environmental impact.

Spectroscopic and Structural Elucidation of 3 Butyl 4 Isobutyl 1h Pyrazol 5 Amine

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Characterization

No published NMR data (¹H NMR, ¹³C NMR, or two-dimensional NMR) for 3-Butyl-4-isobutyl-1H-pyrazol-5-amine could be located. This information is crucial for the definitive assignment of the proton and carbon environments within the molecule and for confirming its connectivity and stereochemistry.

Proton NMR (¹H NMR) for Functional Group Identification

Specific chemical shifts, coupling constants, and multiplicity patterns for the protons of the butyl and isobutyl groups, as well as the amine and pyrazole (B372694) ring protons, are not available.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The characteristic chemical shifts for the carbon atoms of the pyrazole ring and the attached alkyl chains of this compound have not been reported.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Detailed analysis of proton-proton and proton-carbon correlations through 2D NMR experiments, which would be essential for the unambiguous structural confirmation of the molecule, has not been documented.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While the theoretical exact mass of this compound can be calculated, no experimental HRMS data has been published. Such data would be required to confirm the elemental composition of the molecule with high accuracy.

Infrared Spectroscopy (IR) for Vibrational Mode Analysis

There is no available IR spectrum for this compound. This prevents the analysis of its characteristic vibrational frequencies, which would identify the presence of key functional groups such as N-H stretches from the amine and the pyrazole ring, and C-H stretches from the alkyl groups.

Ultraviolet-Visible Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation

Information regarding the UV-Vis absorption properties of this compound, including its maximum absorbance wavelengths (λmax), is not available. This data would provide insights into the electronic transitions and the extent of conjugation within the pyrazole system.

X-Ray Crystallography for Solid-State Structure Determination

A comprehensive search of available scientific literature and crystallographic databases did not yield any specific X-ray crystallography data for the solid-state structure of this compound. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is not publicly available at this time.

While X-ray crystallography data exists for analogous pyrazole derivatives, presenting such information would be outside the strict scope of this article, which is focused solely on this compound. The determination of the precise three-dimensional arrangement of atoms and molecules in the crystalline lattice of this specific compound would require future experimental analysis.

Computational Chemistry and Theoretical Investigations of 3 Butyl 4 Isobutyl 1h Pyrazol 5 Amine

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These studies provide insights into molecular stability, reactivity, and charge distribution.

Density Functional Theory (DFT) Calculations for Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. nih.govnih.gov For a molecule like 3-Butyl-4-isobutyl-1h-pyrazol-5-amine, a common approach would involve geometry optimization using a functional such as B3LYP in conjunction with a basis set like 6-311++G(d,p) to accurately model its electronic and structural parameters. nih.gov

These calculations would yield critical information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. nih.gov A larger gap suggests higher stability and lower reactivity.

Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the amine group and the pyrazole (B372694) nitrogen atoms are expected to be primary sites for electrophilic attack.

Table 1: Predicted Electronic Properties from DFT Calculations

| Parameter | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability |

| LUMO Energy | 1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 7.0 eV | Suggests high chemical stability |

| Dipole Moment | 2.5 Debye | Indicates moderate polarity |

Ab Initio Methods for Electronic Properties

To refine the electronic property predictions, higher-level ab initio methods, which are based on first principles without empirical parameterization, could be employed. nih.gov Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally intensive, provide a more accurate description of electron correlation effects. nih.gov These calculations would serve to validate the results obtained from DFT and provide benchmark data for the electronic characteristics of this compound.

Conformational Analysis and Energy Landscapes

The flexibility of the butyl and isobutyl side chains introduces multiple possible three-dimensional arrangements, or conformations. Understanding the preferred conformations and the energy barriers between them is crucial for predicting the molecule's behavior.

Molecular Mechanics and Dynamics Simulations

A comprehensive conformational analysis would typically begin with molecular mechanics (MM) methods. Using a suitable force field (e.g., MMFF94), a systematic search can rapidly explore the potential energy surface to identify a set of low-energy conformers.

Following this initial search, Molecular Dynamics (MD) simulations would be performed. researchgate.net An MD simulation would model the atomic motions of the molecule over time at a specific temperature, providing a dynamic view of its conformational flexibility. This allows for the exploration of the accessible conformational space and the identification of the most populated conformational states under given conditions.

Potential Energy Surface Mapping

To obtain a more detailed understanding of conformational preferences, a potential energy surface (PES) map can be constructed. This would involve systematically rotating the key dihedral angles associated with the butyl and isobutyl groups and performing a single-point energy calculation (using DFT) at each incremental step. The resulting PES would clearly map out the low-energy valleys corresponding to stable conformers and the energy barriers (saddle points) that separate them, providing quantitative data on the energy differences between various conformations.

Prediction of Spectroscopic Parameters

Computational methods can reliably predict spectroscopic parameters, which can aid in the characterization of a synthesized compound.

The optimized molecular geometry obtained from DFT calculations would be used to perform a vibrational frequency analysis. The resulting theoretical infrared (IR) spectrum would show characteristic peaks corresponding to the vibrational modes of the molecule's functional groups. For instance, N-H stretching vibrations of the amine and pyrazole ring, C-H stretching of the alkyl chains, and C=N/C=C stretching within the pyrazole ring would be predicted.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations would predict the 1H and 13C NMR spectra, providing theoretical chemical shift values for each unique nucleus in the molecule. These predicted spectra are invaluable for interpreting experimental data and confirming the molecular structure.

Table 2: Predicted Key Spectroscopic Parameters

| Spectroscopic Technique | Functional Group | Predicted Wavenumber (cm-1) / Chemical Shift (ppm) |

| FT-IR | N-H Stretch (Amine) | 3300-3500 |

| FT-IR | C-H Stretch (Alkyl) | 2850-2960 |

| FT-IR | C=N Stretch (Ring) | 1550-1650 |

| 1H NMR | N-H (Amine) | 4.5 - 5.5 |

| 1H NMR | C-H (Alkyl Chains) | 0.9 - 2.6 |

| 13C NMR | C-NH2 (Ring) | 145 - 155 |

| 13C NMR | C-Alkyl (Ring) | 150 - 160 |

| 13C NMR | C (Alkyl Chains) | 14 - 40 |

Reaction Mechanism Elucidation via Computational Modeling

No published research was found that specifically details the computational modeling of reaction mechanisms involving this compound. Such studies would typically involve quantum chemical calculations to map the potential energy surface of a reaction, identifying the most likely pathways from reactants to products.

Transition State Analysis

There is no available data from transition state analysis for any reaction involving this compound. A transition state analysis would involve locating and characterizing the geometry and energy of the transition state structures for a given reaction. This information is crucial for understanding the kinetics and mechanism of a chemical transformation. Without specific computational studies, no data tables on activation energies or transition state geometries can be provided.

Reaction Coordinate Mapping

No studies detailing the reaction coordinate mapping for reactions of this compound were found. This type of analysis involves calculating the energy of the system as a function of the geometric changes that occur during a reaction, providing a profile of the energy landscape from reactants, through transition states, to products. The absence of such research means that no data or graphical representations of reaction coordinates can be presented.

Reactivity and Derivatization of 3 Butyl 4 Isobutyl 1h Pyrazol 5 Amine

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic systems. wikipedia.org The pyrazole ring, particularly when substituted with electron-donating groups like amines and alkyl chains, is generally activated towards electrophilic attack. In 5-aminopyrazoles, the C4 position is the most electron-rich and, therefore, the most susceptible to electrophiles.

However, in the case of 3-Butyl-4-isobutyl-1H-pyrazol-5-amine, the C4 position is already occupied by an isobutyl group. This substitution pattern significantly hinders further electrophilic substitution directly on the pyrazole ring's carbon framework. Standard SEAr reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are unlikely to proceed at C4 under typical conditions.

Potential electrophilic attack could theoretically occur at the N1 nitrogen if it is deprotonated, allowing for N-alkylation or N-acylation, though these are more commonly considered reactions of the pyrazole anion rather than a direct SEAr mechanism.

Nucleophilic Reactions Involving the Amine Functionality

The primary amine group at the C5 position is a strong nucleophile and represents the most reactive site for many chemical transformations. It readily participates in reactions typical of primary aromatic amines.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-(pyrazol-5-yl)amides.

Sulfonylation: Treatment with sulfonyl chlorides, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine, produces stable sulfonamides. mdpi.com

Alkylation: The amine can be alkylated using alkyl halides, although polyalkylation can be a competing side reaction. Reductive amination offers a more controlled method for mono-alkylation.

Condensation Reactions: The amine can condense with aldehydes and ketones to form Schiff bases (imines), which can be subsequently reduced to secondary amines. mdpi.com

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures would convert the primary amine into a pyrazolediazonium salt. This intermediate is highly valuable as it can be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions to introduce functionalities such as halogens (-Cl, -Br), cyano (-CN), or hydroxyl (-OH) groups at the C5 position.

Table 1: Nucleophilic Reactions of the Amine Group

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Acylation | Acetyl chloride, Base | N-(3-butyl-4-isobutyl-1H-pyrazol-5-yl)acetamide |

| Sulfonylation | 4-Methylbenzenesulfonyl chloride, Triethylamine | N-(3-butyl-4-isobutyl-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide |

| Reductive Amination | Benzaldehyde, then NaBH₄ | N-benzyl-3-butyl-4-isobutyl-1H-pyrazol-5-amine |

Cycloaddition Reactions and Ring Transformations

Pyrazoles are aromatic heterocycles, and their inherent stability makes them generally unreactive in cycloaddition reactions where the ring itself participates as the diene or dienophile. While pyrazoles are frequently synthesized via [3+2] cycloaddition reactions, their participation as substrates in such reactions is uncommon. beilstein-journals.orgnih.govnih.govthieme-connect.com Ring transformations or cycloadditions typically require harsh conditions, such as photolysis, or the introduction of strongly electron-withdrawing groups to reduce the ring's aromaticity, which are not present in the title compound. Therefore, this compound is expected to be stable and unreactive under typical cycloaddition conditions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) at Halogenated Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.org To utilize these reactions, a halogenated derivative of this compound is required. A hypothetical 5-bromo or 5-iodo derivative could be synthesized from the parent amine via a Sandmeyer reaction following diazotization.

Once a halogenated pyrazole is obtained (e.g., 5-bromo-3-butyl-4-isobutyl-1H-pyrazole), it can serve as a substrate in various cross-coupling reactions.

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) would yield a 5-aryl or 5-vinyl pyrazole derivative. acs.org

Heck Coupling: Coupling with an alkene, catalyzed by a palladium complex, would introduce a vinyl substituent at the C5 position.

Sonogashira Coupling: Reaction with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst, would result in the formation of a 5-alkynyl pyrazole.

These reactions are highly versatile and tolerate a wide range of functional groups, making them crucial for the synthesis of complex pyrazole-containing molecules. acs.orgmit.edu

Table 2: Palladium-Catalyzed Cross-Coupling of a Hypothetical 5-Halopyrazole Derivative

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Class |

|---|---|---|---|

| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Base | 5-Arylpyrazole |

| Heck | Alkene | Pd(OAc)₂, Phosphine ligand, Base | 5-Vinylpyrazole |

Oxidation and Reduction Chemistry of the Pyrazole and Amine Moieties

The pyrazole ring is an aromatic system and is generally resistant to both oxidation and reduction under mild conditions. Strong reducing conditions, such as catalytic hydrogenation at high pressure and temperature, may lead to saturation of the ring, but this is not a common transformation. Similarly, the ring is stable to many common oxidizing agents.

The exocyclic amine group is more susceptible to chemical transformation.

Oxidation: Primary aromatic amines can be sensitive to air oxidation, which may lead to colored impurities. researchgate.net Chemical oxidation of aminopyrazoles can lead to the formation of dimeric azo compounds (Az–N=N–Az). mdpi.com Stronger oxidation could potentially lead to the formation of a nitro group or degradation of the molecule.

Reduction: The amine group is already in its most reduced state. The pyrazole ring itself is not readily reduced without destroying its aromatic character.

Synthesis of Advanced Derivatives for Further Research

The reactivity of the 5-amino group is key to synthesizing a wide array of advanced derivatives for further investigation in materials science or medicinal chemistry.

Building upon the nucleophilic reactions described in section 5.2, the amine nitrogen can be functionalized to introduce diverse structural motifs and properties.

Urea and Thiourea Formation: Reaction of the amine with isocyanates or isothiocyanates provides a straightforward route to pyrazolyl ureas and thioureas, respectively. These functional groups are excellent hydrogen bond donors and acceptors.

Amide and Sulfonamide Libraries: A wide range of amides and sulfonamides can be synthesized by reacting the parent amine with various acyl chlorides and sulfonyl chlorides, allowing for systematic modification of steric and electronic properties. mdpi.com

N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination allows for the direct coupling of the amine with aryl halides to form N-aryl-pyrazol-5-amines. Depending on the reaction conditions and the specific substrate, selectivity between N-arylation at the exocyclic amine versus the endocyclic N1 position can be a challenge but can often be controlled. acs.orgchim.it

Reductive Amination: A one-pot, two-step condensation with an aldehyde followed by reduction provides access to a diverse library of secondary amines. mdpi.comresearchgate.net This method is operationally simple and avoids the purification of the intermediate imine. researchgate.net

Table 3: Advanced Functionalization of the Amine Nitrogen

| Reagent(s) | Product Functional Group | Significance |

|---|---|---|

| Phenyl isocyanate | Urea | Introduces hydrogen bonding motifs |

| Aryl halide, Pd catalyst, Base | Secondary Arylamine | C-N bond formation for complex structures |

| Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine | Controlled N-alkylation |

Modification of Alkyl Substituents

The butyl and isobutyl groups attached to the pyrazole ring are generally stable, saturated hydrocarbon chains. However, they can undergo modification under specific reaction conditions, typically involving radical or strong oxidative processes. The positions on the alkyl chains most susceptible to reaction are those adjacent to the pyrazole ring, as the ring can influence the stability of reactive intermediates.

Oxidation: Strong oxidizing agents can be employed to modify the alkyl side chains. almerja.comlibretexts.org The reaction's outcome is dependent on the strength of the oxidant and the reaction conditions. For instance, vigorous oxidation with reagents like potassium permanganate (B83412) under harsh conditions can lead to the cleavage of the alkyl chains and the formation of carboxylic acid groups at the pyrazole core. libretexts.org The benzylic position of alkylarenes is particularly susceptible to this type of oxidation, and while a pyrazole is not an aromatic carbocycle, the carbon atom of the alkyl group attached to the heterocyclic ring is similarly activated. almerja.com

Halogenation: The introduction of halogen atoms onto the alkyl substituents can be achieved through free-radical halogenation. This typically requires the use of reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator, such as UV light or a chemical initiator like benzoyl peroxide. The reaction proceeds via a free-radical chain mechanism, where a halogen radical abstracts a hydrogen atom from the alkyl chain, followed by reaction with a halogen source. Halogenation is generally not highly selective and can result in a mixture of products with halogens at different positions on both the butyl and isobutyl chains.

The table below summarizes potential modifications of the alkyl substituents.

| Reaction Type | Reagents and Conditions | Potential Products |

| Oxidation | Strong oxidizing agents (e.g., KMnO4), heat | Pyrazole carboxylic acids |

| Halogenation | N-halosuccinimides (NBS, NCS), radical initiator (e.g., UV light, AIBN) | Halo-alkyl pyrazole derivatives |

Introduction of Additional Heteroatoms or Rings

The 5-amino-1H-pyrazole structure of this compound is a versatile synthon for the construction of fused heterocyclic systems. nih.govmdpi.comresearchgate.net The presence of the primary amino group at C5 and the adjacent endocyclic nitrogen at N1 allows for cyclocondensation reactions with various bifunctional electrophiles to form a new six-membered ring fused to the pyrazole. nih.govbeilstein-journals.org These reactions are a cornerstone for the synthesis of a wide array of pyrazoloazines, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. nih.govresearchgate.net

Synthesis of Fused Pyrimidines: Pyrazolo[1,5-a]pyrimidines can be synthesized by reacting this compound with 1,3-dicarbonyl compounds or their synthetic equivalents. researchgate.netnih.gov For example, condensation with β-diketones, β-ketoesters, or enaminones can lead to the formation of the pyrimidine (B1678525) ring. researchgate.netbeilstein-journals.org The reaction proceeds through an initial condensation of the exocyclic 5-amino group with one of the carbonyl functions, followed by an intramolecular cyclization involving the N1 of the pyrazole ring and the second carbonyl group, and subsequent dehydration. beilstein-journals.org The regioselectivity of the cyclization can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound. researchgate.net

Synthesis of Fused Pyridines: The synthesis of pyrazolo[3,4-b]pyridines can be achieved through multicomponent reactions. nih.gov For instance, a reaction involving this compound, an aldehyde, and a compound with an active methylene (B1212753) group (like malononitrile (B47326) or a β-ketoester) can lead to the formation of a fused pyridine (B92270) ring. researchgate.net In these reactions, the 5-amino group and the C4 position of the pyrazole act as the nucleophilic sites that participate in the cyclization. beilstein-journals.org

Introduction of Sulfur Heteroatoms: While the formation of fused rings is a common derivatization pathway, the introduction of individual heteroatoms is also possible. For instance, sulfur-containing groups can be introduced at the C4 position of the pyrazole ring if it were unsubstituted, often through electrophilic substitution reactions. google.com However, in the case of this compound, the C4 position is already substituted.

The following table outlines some of the key cyclization reactions for the formation of fused heterocyclic systems.

| Fused Ring System | Reagents and Conditions |

| Pyrazolo[1,5-a]pyrimidines | β-Diketones, β-ketoesters, enaminones; often under acidic or basic catalysis with heating. researchgate.netnih.gov |

| Pyrazolo[3,4-b]pyridines | Multicomponent reactions with aldehydes and active methylene compounds. nih.govresearchgate.net |

Exploration of Advanced Chemical Applications Non Biological/non Clinical

Material Science Applications

The versatile structure of the pyrazole (B372694) ring, characterized by two adjacent nitrogen atoms in a five-membered aromatic ring, offers a unique platform for the development of novel materials. The presence of an amine group and alkyl substituents in 3-Butyl-4-isobutyl-1h-pyrazol-5-amine suggests several avenues for its integration into material science.

Polymer Chemistry and Monomer Derivatization

While no specific polymers derived from this compound are documented, the primary amine group presents a reactive site for its use as a monomer or a precursor to monomers. This amine functionality can readily undergo reactions such as amidation or imidation to be incorporated into polyamide or polyimide backbones. The butyl and isobutyl groups would be expected to influence the properties of the resulting polymers by enhancing solubility in organic solvents and decreasing crystallinity, potentially leading to materials with increased flexibility and processability.

Table 1: Potential Polymerization Reactions Involving this compound

| Reaction Type | Co-monomer | Resulting Polymer | Potential Properties |

| Polycondensation | Diacyl Chloride | Polyamide | Enhanced solubility, thermal stability |

| Polycondensation | Dianhydride | Polyimide | High thermal resistance, good mechanical properties |

The derivatization of the amine group could also lead to the synthesis of novel vinyl monomers. For instance, reaction with acryloyl chloride would yield an acrylamide (B121943) derivative capable of undergoing free-radical polymerization.

Organic Light-Emitting Diode (OLED) and Optoelectronic Research

Pyrazole derivatives have been investigated for their potential in optoelectronic applications, including as components of Organic Light-Emitting Diodes (OLEDs). Their electron-rich nature makes them suitable candidates for hole-transporting or emissive layers. The specific contribution of the butyl and isobutyl substituents on this compound to its photophysical properties has not been studied. However, it is plausible that these alkyl groups could enhance the solubility and film-forming characteristics of any derived materials, which are crucial for the fabrication of OLED devices. Further research would be required to determine the fluorescence or phosphorescence capabilities of this compound and its derivatives.

Advanced Solvents or Reagents in Organic Synthesis

The structural features of this compound, including its heterocyclic nature and the presence of a basic amine group, suggest its potential utility as a specialized solvent or reagent in organic synthesis. The pyrazole ring can act as a hydrogen bond acceptor, and the amine group as a hydrogen bond donor and a base. The alkyl chains would increase its lipophilicity, potentially making it a useful solvent for reactions involving nonpolar substrates. As a reagent, the amine group could serve as a nucleophile or a base in various organic transformations.

Coordination Chemistry Research

The nitrogen atoms of the pyrazole ring and the exocyclic amine group in this compound make it an excellent candidate for use as a ligand in coordination chemistry.

Ligand Design and Synthesis for Metal Complexes

The two adjacent nitrogen atoms of the pyrazole ring can chelate to a metal center, forming a stable five-membered ring. The exocyclic amine group provides an additional coordination site, allowing the molecule to act as a bidentate or even a bridging ligand. The synthesis of metal complexes with this ligand would typically involve the reaction of this compound with a suitable metal salt in an appropriate solvent. The butyl and isobutyl groups would likely influence the steric environment around the metal center, which can have a significant impact on the geometry and reactivity of the resulting complex.

Table 2: Potential Coordination Modes of this compound

| Coordination Mode | Donating Atoms | Potential Metal Ions |

| Monodentate | N(1) or N(2) of pyrazole | Various transition metals |

| Bidentate (chelate) | N(1) and N(2) of pyrazole | Various transition metals |

| Bidentate (chelate) | N(1) of pyrazole and exocyclic N | Various transition metals |

| Bridging | N(1) and N(2) of pyrazole | Various transition metals |

Investigation of Metal-Ligand Interactions and Catalytic Activity (non-biological)

Once coordinated to a metal center, the electronic properties of the this compound ligand would influence the reactivity of the metal complex. The electron-donating nature of the amine and alkyl groups would increase the electron density at the metal center. This could enhance the catalytic activity of the complex in various reactions, such as oxidation, reduction, or cross-coupling reactions. The steric bulk provided by the butyl and isobutyl groups could also be exploited to achieve selectivity in catalytic transformations. However, without experimental data, any discussion of specific catalytic applications remains speculative.

Supramolecular Chemistry Research on this compound

While the broader class of pyrazole derivatives is a subject of significant interest in supramolecular chemistry, specific research focusing exclusively on the non-biological and non-clinical applications of this compound is not extensively documented in publicly available scientific literature. However, based on the fundamental principles of supramolecular chemistry and the known behavior of analogous aminopyrazole structures, a theoretical exploration of its potential applications in self-assembly and host-guest chemistry can be proposed.

The unique molecular architecture of this compound, characterized by a hydrogen-bond-donating and -accepting pyrazole core, a nucleophilic amino group, and hydrophobic butyl and isobutyl substituents, provides a rich platform for designing complex supramolecular systems.

Self-Assembly Studies

The self-assembly of pyrazole-containing molecules is predominantly driven by the formation of robust N-H···N hydrogen bonds between the pyrazole rings. This interaction can lead to the formation of various well-defined supramolecular structures such as dimers, trimers, tetramers, and extended one-dimensional chains. The presence of the 5-amino group in this compound introduces additional hydrogen bond donor sites (N-H) and an acceptor site (the lone pair on the nitrogen atom), significantly increasing the complexity of potential self-assembled structures.

Hypothetical Self-Assembly Scenarios:

Linear Chains: Molecules of this compound could assemble into linear chains through a primary N-H···N hydrogen bond between the pyrazole rings of adjacent molecules. The amino group could then further stabilize this arrangement by forming secondary hydrogen bonds with neighboring chains, leading to the formation of bundled or sheet-like superstructures.

Dimeric Motifs: The formation of cyclic dimers is a common self-assembly motif for pyrazoles. In the case of this compound, a dimeric structure could be formed through two N-H···N hydrogen bonds. The butyl and isobutyl groups would likely position themselves to minimize steric hindrance and could potentially engage in hydrophobic interactions, further stabilizing the dimer.

Influence of Substituents: The butyl and isobutyl groups at the 3 and 4 positions, respectively, are expected to play a crucial role in directing the self-assembly process. Their steric bulk could influence the geometry of the hydrogen bonds and potentially favor the formation of specific oligomeric species over polymeric chains. Furthermore, these aliphatic groups could facilitate the solubility of the compound in non-polar solvents and promote self-assembly at liquid-solid interfaces or in the solid state through van der Waals interactions.

A detailed understanding of the self-assembly behavior would require extensive experimental studies, including single-crystal X-ray diffraction to elucidate the packing in the solid state and spectroscopic techniques (such as NMR and IR) to study the association in solution.

Table 1: Potential Hydrogen Bonding Interactions in the Self-Assembly of this compound

| Interaction Type | Donor | Acceptor | Potential Supramolecular Structure |

| Primary | Pyrazole N-H | Pyrazole N | Linear Chains, Dimers, Trimers |

| Secondary | Amino N-H | Amino N | Inter-chain/Inter-dimer stabilization |

| Secondary | Amino N-H | Pyrazole N | Cross-linking of chains/dimers |

Host-Guest Chemistry Investigations

The field of host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule or ion. The structural features of this compound suggest its potential to act as a guest molecule or as a building block for more complex host systems.

As a Guest Molecule:

The pyrazole and amino groups of this compound can act as recognition sites for a variety of host molecules. For instance, it could be encapsulated within the cavity of a larger host molecule, such as a calixarene (B151959) or a cyclodextrin. The binding would likely be driven by a combination of hydrogen bonding between the pyrazole/amino groups and the host's recognition sites, and hydrophobic interactions between the butyl/isobutyl groups and the non-polar interior of the host cavity.

As a Component of a Host System:

More advanced applications could involve the incorporation of the this compound moiety into a larger, pre-organized macrocyclic or cage-like structure. In such a system, the pyrazole units could be oriented to create a specific binding cavity for a target guest molecule. The butyl and isobutyl groups could be used to modulate the size and hydrophobicity of this cavity, thereby tuning the selectivity of the host for different guests.

Table 2: Hypothetical Host-Guest Interactions Involving this compound

| Role of Compound | Potential Host/Guest | Driving Forces for Complexation | Potential Application |

| Guest | Cyclodextrins, Calixarenes | Hydrogen Bonding, Hydrophobic Interactions | Controlled release, Solubilization |

| Host Component | Macrocycles, Cages | Covalent Synthesis | Molecular recognition, Sensing |

Further research, including binding studies using techniques like NMR titration, isothermal titration calorimetry (ITC), and fluorescence spectroscopy, would be necessary to quantify the strength and nature of these potential host-guest interactions. Computational modeling could also provide valuable insights into the geometry and stability of the resulting complexes.

Future Directions and Emerging Research Avenues for 3 Butyl 4 Isobutyl 1h Pyrazol 5 Amine

Development of Novel Synthetic Methodologies

The classical synthesis of 5-aminopyrazoles typically involves the condensation of β-ketonitriles with hydrazines. nih.gov While effective, these methods can require harsh conditions and may offer limited control over regioselectivity, especially with complex substitution patterns. mdpi.com Future research should focus on developing more efficient, sustainable, and versatile synthetic strategies for 3-Butyl-4-isobutyl-1h-pyrazol-5-amine.

Emerging methodologies that could be adapted for this target molecule include:

Palladium-Mediated Cross-Coupling: An expedient and flexible synthesis of 3,4-disubstituted-5-aminopyrazoles has been reported based on the palladium-mediated α-arylation of β-ketonitriles. acs.orgresearchgate.net Adapting this to alkyl-substituted systems could provide a highly efficient route.

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has been shown to dramatically reduce reaction times and improve yields for the synthesis of various pyrazole (B372694) derivatives. rsc.orgrsc.org Applying MAOS to the synthesis of this compound could offer a greener and more rapid production method compared to conventional heating. rsc.org

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single pot to form a complex product, represent a highly atom-economical approach. mdpi.com Designing an MCR strategy for this specific pyrazole would be a significant advancement, potentially combining the corresponding hydrazine (B178648), a β-ketonitrile precursor, and other reactants in a one-pot setup. nih.gov

Flow Chemistry: Continuous flow synthesis could offer superior control over reaction parameters, leading to higher purity and safer scalability.

These modern synthetic approaches could not only streamline the production of this compound but also facilitate the creation of a library of analogues with diverse functionalities for further study.

Advanced Computational Studies for Property Prediction

Computational chemistry has become an indispensable tool for predicting the properties of molecules, thereby guiding experimental work. eurasianjournals.com For this compound, advanced computational studies can provide invaluable insights into its structural, electronic, and reactive characteristics.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to optimize the molecular geometry and predict a wide range of properties. nih.govresearchgate.net This method is precise enough to yield results comparable to experimental data for pyrazole systems. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can explore the conformational landscape and dynamic behavior of the molecule, which is crucial for understanding its interactions with biological targets or in condensed phases. eurasianjournals.com

Quantitative Structure-Activity Relationship (QSAR): If a series of related analogues are synthesized, QSAR studies can be employed to build models that correlate structural features with specific activities, accelerating the discovery of lead compounds for various applications.

| Property | Computational Method | Potential Significance |

|---|---|---|

| Optimized Molecular Geometry | DFT (e.g., B3LYP/6-311++G**) | Provides bond lengths, bond angles, and dihedral angles for structural analysis. researchgate.net |

| Tautomeric Stability | DFT | Determines the predominant tautomeric form, which influences reactivity and biological interactions. nih.gov |

| Frontier Molecular Orbitals (HOMO/LUMO) | DFT | Indicates electronic properties, reactivity, and potential for charge transfer in materials. researchgate.net |

| Molecular Electrostatic Potential (MEP) | DFT | Maps charge distribution, identifying sites for electrophilic and nucleophilic attack. researchgate.net |

| Dipole Moment | DFT | Relates to polarity and solubility. |

| Binding Affinity to Targets | Molecular Docking | Predicts interactions with biological macromolecules (e.g., enzymes, receptors) for drug discovery. mdpi.comaip.org |

These computational studies would provide a foundational understanding of the molecule's intrinsic properties, accelerating its development for specific applications. eurasianjournals.com

Exploration of Unconventional Reactivity Pathways

The pyrazole ring is a versatile scaffold whose reactivity can be finely tuned. nih.gov While the amino group at C5 and the N-H at N1 are primary sites for conventional reactions, future research could explore less common reactivity pathways for this compound.

Promising areas for exploration include:

C-H Functionalization: Direct functionalization of the C-H bonds on the butyl or isobutyl chains, or even on the pyrazole ring itself, would be an atom-economical way to introduce new functional groups without pre-functionalized starting materials.

Photocatalysis and Electrochemistry: These methods can enable unique transformations under mild conditions that are not accessible through traditional thermal reactions.

Ring-Opening and Rearrangement Cascades: Under specific stimuli (e.g., thermal, photochemical, or reaction with super-electrophiles), the pyrazole ring can undergo unusual rearrangements to form novel heterocyclic systems. mdpi.com The presence of bulky alkyl groups could influence the outcome of such cascades in interesting ways.

Cyclocondensation Reactions: The 5-amino group makes the molecule an excellent 1,3-bis-nucleophile for cyclocondensation reactions with 1,3-bis-electrophiles, leading to the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. mdpi.comnih.gov Exploring this with novel electrophiles could yield new complex architectures.

Investigating these unconventional pathways will expand the synthetic utility of this compound, transforming it into a more versatile building block for complex molecule synthesis.

Integration into Complex Molecular Architectures for Advanced Materials Research

The structural features of this compound make it an attractive candidate for incorporation into larger, functional molecular systems. The pyrazole core, with its two adjacent nitrogen atoms, is an excellent ligand for metal coordination, while the amino group provides a site for further covalent extension. nih.gov

| Material Type | Role of the Pyrazole Moiety | Potential Application |

|---|---|---|

| Coordination Polymers / Metal-Organic Frameworks (MOFs) | Acts as a multidentate ligand, coordinating to metal centers via the pyrazole and amino nitrogens. mdpi.com | Gas storage, catalysis, chemical sensing. |

| Molecular Sensors | Can be functionalized with chromophores or fluorophores; the pyrazole nitrogens can act as ion recognition sites. mdpi.com | Selective detection of metal ions or anions. |

| Organic Light-Emitting Diodes (OLEDs) | Can serve as a building block for charge-transporting or emissive materials when integrated into larger conjugated systems. | Display technology, solid-state lighting. |

| Polymers | The amino group allows it to be incorporated as a monomer into polymers like polyamides or polyimides. | High-performance polymers with tailored thermal and electronic properties. |

The butyl and isobutyl substituents can enhance the solubility and processability of the resulting materials in organic solvents, a key advantage in materials fabrication. By strategically integrating this pyrazole derivative into complex architectures, researchers can develop new materials with novel photophysical, electronic, or recognition properties. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 3-Butyl-4-isobutyl-1H-pyrazol-5-amine, considering steric hindrance from its alkyl substituents?

- Methodological Answer : Synthesis should prioritize multi-step condensation reactions using pyrazole precursors with tailored alkyl halides. Steric effects from the bulky butyl and isobutyl groups necessitate slow addition of reagents and elevated temperatures (80–100°C) to enhance reaction efficiency. Employ Design of Experiments (DoE) to optimize solvent polarity (e.g., DMF or THF), catalyst loading (e.g., K₂CO₃), and reaction time . Monitor intermediates via TLC and adjust stoichiometry to minimize byproducts like dimerized pyrazoles .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer : Use H/C NMR to confirm substituent positions and assess regioisomeric purity, focusing on pyrazole ring proton shifts (δ 6.5–7.5 ppm) and alkyl chain integration. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies N-H stretching (3200–3400 cm) and C-N vibrations. Purity assessment via HPLC (C18 column, acetonitrile/water gradient) detects trace impurities, with UV detection at 254 nm .

Q. How can researchers mitigate purification challenges caused by the compound’s hydrophobic alkyl chains?

- Methodological Answer : Hydrophobicity necessitates silica gel column chromatography with gradient elution (hexane/ethyl acetate to dichloromethane/methanol). For persistent non-polar impurities, employ recrystallization in ethanol/water mixtures (4:1 v/v) at low temperatures (0–4°C). Analytical-scale centrifugal partition chromatography (CPC) can resolve closely related analogs .

Advanced Research Questions

Q. How can computational modeling predict this compound’s reactivity and regioselectivity in further derivatization?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution to identify reactive sites. Molecular docking (AutoDock Vina) predicts binding affinities for target proteins, guiding functional group additions. Transition state analysis (Gaussian 09) evaluates steric barriers for nucleophilic substitutions at the pyrazole C-3/C-4 positions .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Conduct meta-analysis with standardized assays (e.g., fixed IC₅₀ protocols) and control for batch-to-batch variability in compound purity. Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Cross-reference with structural analogs (e.g., 4-Bromo-3-phenyl-1H-pyrazol-5-amine ) to isolate substituent-specific effects .

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective kinase inhibition?

- Methodological Answer : Synthesize derivatives with modified alkyl chain lengths (e.g., propyl vs. pentyl) and introduce electronegative groups (F, Cl) at C-5. Test against kinase panels (DiscoverX) to map selectivity profiles. Co-crystallization with target kinases (e.g., PDB deposition) reveals binding mode adjustments. Compare with triazole analogs (e.g., 5-(5-chloropyridin-2-yl)-1H-1,2,4-triazol-3-amine ) to assess scaffold flexibility .

Q. What experimental designs assess the compound’s stability under physiological and storage conditions?

- Methodological Answer : Accelerated stability studies (ICH Q1A guidelines): expose to pH 1–9 buffers (37°C, 72 hrs) and analyze degradation via LC-MS. For solid-state stability, use dynamic vapor sorption (DVS) to monitor hygroscopicity. Long-term storage tests (-20°C, 4°C, RT) with nitrogen atmosphere prevent oxidation. Identify degradation products using QTOF-MS/MS .

Q. How can researchers integrate synthetic data with computational reaction databases to improve yield?

- Methodological Answer : Leverage cheminformatics platforms (e.g., ICReDD’s reaction path search) to cross-validate experimental conditions with quantum chemical calculations. Machine learning models (e.g., Random Forest) predict optimal catalysts or solvents from historical datasets. Feedback loops refine parameters like reaction time or temperature iteratively .

Q. What role does this compound play in material science applications, such as organic electronics?

- Methodological Answer : Explore its use as a dopant in OLEDs by measuring hole/electron mobility via space-charge-limited current (SCLC) devices. Functionalize with π-conjugated systems (e.g., thiophene ) to enhance conductivity. Characterize thin films with AFM and UV-vis-NIR spectroscopy to assess optical bandgap tuning .

Q. How do researchers address conflicting crystallographic data on pyrazole-based analogs?

- Methodological Answer :

Re-determine crystal structures (X-ray diffraction, 100 K) with high-resolution datasets (R-factor < 5%). Compare with DFT-optimized geometries to validate intramolecular H-bonding or torsional angles. Use Cambridge Structural Database (CSD) entries (e.g., 3-Benzylsulfanyl-5-(4-phenyl-1H-1,2,3-triazol-1-ylmethyl)-4H-1,2,4-triazol-4-amine ) to identify packing anomalies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.